Anthracophyllone

Description

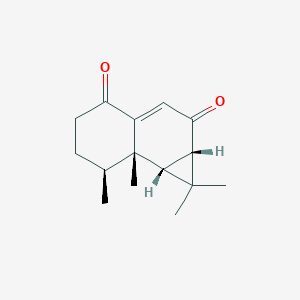

(1aS,7S,7aS,7bR)-1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione has been reported in Anthracophyllum with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(1aS,7S,7aS,7bR)-1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione |

InChI |

InChI=1S/C15H20O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,12-13H,5-6H2,1-4H3/t8-,12-,13+,15+/m0/s1 |

InChI Key |

GUEXXPFDDWZAAQ-BSFSTRASSA-N |

Isomeric SMILES |

C[C@H]1CCC(=O)C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C |

Canonical SMILES |

CC1CCC(=O)C2=CC(=O)C3C(C12C)C3(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Architecture of Anthracophyllone: A Technical Guide for Researchers

For Immediate Release

Pioneering a Deeper Understanding of a Novel Sesquiterpene for Drug Discovery and Development

This technical guide provides a comprehensive overview of the structural properties of Anthracophyllone, an aristolane sesquiterpene with noteworthy cytotoxic activities. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge of this compound's chemical and physical characteristics, outlines relevant experimental methodologies, and explores potential interactions with cellular signaling pathways.

Core Structural and Physicochemical Properties

This compound is a natural product isolated from the mushroom Anthracophyllum sp.[1][2]. As an aristolane sesquiterpene, its core structure is a tricyclic system featuring a distinctive gem-dimethylcyclopropane ring. This structural motif is characteristic of a class of secondary metabolites with a range of biological activities.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₂ | [1][2] |

| Molecular Weight | 232.32 g/mol | [1][2] |

| Class | Aristolane Sesquiterpene | [1] |

| Natural Source | Anthracophyllum sp. (Mushroom) | [1][2] |

| Reported Activity | Cytotoxicity against MCF-7, KB, NCI-H187, and Vero cells | [1] |

Spectroscopic Data for Structural Elucidation

While the primary publication detailing the complete NMR spectroscopic data for this compound was not accessible for direct inclusion, the following table presents representative ¹H and ¹³C NMR data for a closely related aristolane sesquiterpenoid, 1α,2β-dihydroxyaristolone. This data, obtained from a study on sesquiterpenoids from Nardostachys chinensis, serves as a characteristic reference for the aristolane skeleton.[3] The structural elucidation of such compounds relies heavily on a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, to establish connectivity and relative stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for an Aristolane Sesquiterpenoid (1α,2β-dihydroxyaristolone in CDCl₃) [3]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 77.3 | 4.07 (dd, 3.0, 1.3) |

| 2 | 71.9 | 3.91 (q-like, 2.9) |

| 3 | 33.3 | 1.99 (ddd, 14.4, 13.2, 2.3), 1.53 (dddd, 14.4, 3.4, 3.4, 1.3) |

| 4 | 32.8 | 2.30 (m) |

| 5 | 40.2 | - |

| 6 | 42.2 | 1.56 (d, 7.8) |

| 7 | 29.1 | 1.74 (dd, 7.8, 1.2) |

| 8 | - | - |

| 9 | 130.0 | 5.87 (d, 1.2) |

| 10 | 168.3 | - |

| 11 | - | - |

| 12 | 23.2 | 1.25 (s) |

| 13 | 23.2 | 1.23 (s) |

| 14 | 16.5 | 1.08 (d, 7.0) |

| 15 | 28.1 | 1.35 (s) |

Note: This data is for a related compound and serves as a representative example.

Experimental Protocols

The isolation and structural characterization of this compound and related sesquiterpenoids from fungal sources typically involve a multi-step process. The following is a generalized experimental protocol based on established methodologies for the extraction and purification of fungal secondary metabolites.[4][5][6][7][8]

General Experimental Workflow

1. Fermentation and Extraction: The fungal strain, Anthracophyllum sp., is cultured on a suitable medium to generate sufficient biomass. The mycelium and/or culture broth are then extracted with organic solvents such as ethyl acetate or methanol to obtain a crude extract.

2. Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and n-butanol.

3. Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques. This often includes column chromatography over silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.

4. Structure Determination: The chemical structure of the isolated compound is determined using a suite of spectroscopic methods. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the detailed connectivity and stereochemistry of the molecule. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.

Chemical Structure

The chemical structure of this compound, as an aristolane sesquiterpene, is characterized by its tricyclic core.

Potential Signaling Pathway Interactions

While direct studies on the interaction of this compound with specific signaling pathways are not yet available, research on other aristolane-type sesquiterpenoids provides valuable insights into their potential mechanisms of action.

Modulation of the MAPK/ERK Pathway

Several sesquiterpenoids have been shown to selectively inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[9] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.[10][11][12][13] The cytotoxic effects of this compound could potentially be mediated through the inhibition of this pathway.

Interaction with Serotonin Transporters

Studies on aristolane sesquiterpenoids isolated from Nardostachys chinensis have demonstrated that these compounds can act as regulators of the serotonin transporter (SERT).[14][15][16][17] SERT is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, and it is a major target for antidepressant medications. The ability of some aristolanes to either inhibit or enhance SERT activity suggests a potential for this class of compounds in the development of novel therapeutics for neurological and psychiatric disorders. Further investigation is warranted to determine if this compound shares this activity.

Conclusion

This compound presents a compelling structural framework for further investigation in the field of drug discovery. Its aristolane sesquiterpene core, coupled with its demonstrated cytotoxic activity, highlights its potential as a lead compound for the development of novel therapeutic agents. This guide provides a foundational understanding of its structural properties and outlines the necessary experimental approaches for its study. Future research should focus on obtaining a complete spectroscopic and crystallographic characterization of this compound and elucidating its specific molecular targets and mechanisms of action within relevant cellular signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards [mdpi.com]

- 9. Extracellular signal-regulated kinases (ERK) inhibitors from Aristolochia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. MAPK/ERK Pathway as a Central Regulator in Vertebrate Organ Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (PDF) Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal (2017) | Chen Yingpeng | 31 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Novel Fungal Anthraquinones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for the discovery and isolation of novel anthraquinones from fungal sources. Fungi, particularly endophytic and marine-derived species, are a prolific source of structurally diverse anthraquinones, a class of polyketide secondary metabolites. These compounds exhibit a wide range of significant biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, making them promising candidates for drug discovery and development.

This document details the complete workflow, from fungal strain selection and cultivation to the extraction, purification, and structural elucidation of these valuable compounds. It includes standardized experimental protocols, quantitative data summaries, and detailed workflow diagrams to support researchers in this field.

The Workflow: From Fungus to Pure Compound

The process of isolating novel fungal anthraquinones is a multi-step endeavor that begins with the selection and cultivation of promising fungal strains and culminates in the purification and structural identification of the target molecules. The overall workflow is a systematic progression involving fermentation, extraction, fractionation, and detailed chemical analysis.

The Unseen Arsenal: A Technical Guide to the Bioactive Compounds of Anthracophyllum Species

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Anthracophyllum, a group of wood-inhabiting fungi found in tropical regions, is emerging as a noteworthy source of diverse bioactive compounds with significant potential for pharmaceutical and biotechnological applications. While research into this genus is still in its nascent stages compared to more well-studied fungi, preliminary findings reveal a rich chemical arsenal with promising antioxidant, cytotoxic, and antifungal properties. This technical guide provides a comprehensive overview of the current state of knowledge on the bioactive compounds derived from Anthracophyllum species, with a focus on Anthracophyllum lateritium and Anthracophyllum discolor, detailing the experimental protocols used to elucidate their activities and exploring the underlying molecular mechanisms.

Bioactive Properties of Anthracophyllum Species: A Quantitative Overview

Current research has primarily focused on the antioxidant and cytotoxic activities of crude extracts from Anthracophyllum lateritium. Additionally, studies on Anthracophyllum discolor have revealed its potential to produce antifungal volatile organic compounds and ligninolytic enzymes. The following tables summarize the key quantitative data available to date.

| Species | Extract Type | Bioactivity | Assay | EC50 / IC50 Value (µg/mL) | Cell Line / Radical | Reference |

| Anthracophyllum lateritium | Methanolic | Antioxidant | DPPH Radical Scavenging | 8.00 ± 0.35 | DPPH | [1] |

| Anthracophyllum lateritium | Methanolic | Antioxidant | 2-deoxy-D-ribose degradation | 83.33 ± 0.45 | Hydroxyl Radical | [1] |

| Anthracophyllum lateritium | Methanolic | Cytotoxicity | MTT Assay | 18.80 ± 4.83 | RD Sarcoma Cells | [1] |

| Anthracophyllum lateritium | Methanolic | Cytotoxicity | MTT Assay | 17.40 ± 0.10 | RD Sarcoma Cells | |

| Anthracophyllum lateritium | Methanolic | Cytotoxicity | MTT Assay | 16 ± 0.04 | Hep-2 Cells | [2] |

Table 1: Antioxidant and Cytotoxic Activities of Anthracophyllum lateritium Extracts

| Species | Compound Type | Bioactivity | Target Organism | Inhibition (%) | Reference |

| Anthracophyllum discolor | Volatile Organic Compounds | Antifungal | Mucor miehei | ~62-76% | [1][3] |

| Anthracophyllum discolor | Volatile Organic Compounds | Antifungal | Fusarium oxysporum | ~10% | [1][3] |

Table 2: Antifungal Activity of Volatile Organic Compounds from Anthracophyllum discolor

| Species | Extract Type | Compound Class | Quantification Method | Concentration | Reference |

| Anthracophyllum lateritium | Methanolic | Total Phenols | Folin-Ciocalteu | 265.15 ± 0.46 (mg Gallic Acid Equivalents/g dry weight) | [1] |

| Anthracophyllum lateritium | Methanolic | Total Flavonoids | Aluminum Chloride Colorimetric | 173.01 ± 0.35 (mg Epigallocatechin Gallate Equivalents/g dry weight) | [1] |

Table 3: Phenolic and Flavonoid Content of Anthracophyllum lateritium

Identified Bioactive Compounds

While comprehensive chemical profiling of the Anthracophyllum genus is still an active area of research, some key compounds and compound classes have been identified:

-

Anthracophyllum archeri : This species is known to contain diacetylatromentin , a pharmaceutical compound with various reported biological activities, and the yellow pigment anthracophyllin .[4]

-

Anthracophyllum discolor : This species produces a range of volatile organic compounds (VOCs) , with chlorinated aromatic compounds being the major constituents. These VOCs have demonstrated antifungal properties.[1][3]

-

Anthracophyllum lateritium : The bioactive effects of this species are largely attributed to its high content of phenolic and flavonoid compounds .[1][5] However, the specific structures of the individual compounds responsible for its potent antioxidant and cytotoxic activities are yet to be fully elucidated.

Mechanisms of Action and Signaling Pathways

Induction of Apoptosis by Anthracophyllum lateritium

The cytotoxic effects of methanolic extracts of A. lateritium on RD sarcoma cells have been shown to be mediated through the induction of apoptosis.[1] Key observations supporting this mechanism include:

-

Morphological Changes: Treated cells exhibit characteristic apoptotic features such as cellular shrinkage, membrane blebbing, and the formation of apoptotic bodies.

-

DNA Fragmentation: A characteristic laddering pattern of DNA is observed upon gel electrophoresis, indicating internucleosomal cleavage of DNA, a hallmark of apoptosis.

-

Increased Glutathione (GSH) and Nitric Oxide (NO) Content: A dose-dependent increase in intracellular GSH and NO levels is observed in treated cells. This suggests that oxidative stress and NO signaling may play a crucial role in the apoptotic process. NO is a known signaling molecule that can activate the intrinsic apoptotic pathway.

While the precise signaling cascade remains to be fully elucidated, the involvement of NO suggests a potential link to the activation of downstream effector caspases.

DOT Code for Apoptosis Induction Workflow

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Preparation of Anthracophyllum Extracts

-

Drying and Grinding: Fresh fruiting bodies of the Anthracophyllum species are cleaned, air-dried, and then ground into a fine powder.

-

Solvent Extraction: A known weight of the fungal powder (e.g., 10 g) is subjected to sequential extraction with solvents of increasing polarity, such as dichloromethane, a 1:1 mixture of dichloromethane and methanol, and finally pure methanol.

-

Sonication: For each solvent, the mixture is sonicated for a specified period (e.g., 1 hour) to enhance extraction efficiency.

-

Filtration and Concentration: The extracts are filtered, and the filtrates are pooled. The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Storage: The crude extract is stored at a low temperature (e.g., -20°C) until further use.

DOT Code for Extraction Workflow

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

-

Sample Preparation: A known concentration of the crude extract is prepared in a suitable solvent (e.g., methanol).

-

Reaction Mixture: To a specific volume of the extract solution, add Folin-Ciocalteu reagent (typically diluted) and, after a short incubation, a sodium carbonate solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30-90 minutes).

-

Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically around 760 nm) using a spectrophotometer.

-

Quantification: The total phenolic content is determined from a standard curve prepared using a known concentration of gallic acid and is expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

Determination of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

-

Sample Preparation: A known concentration of the crude extract is prepared in a suitable solvent.

-

Reaction Mixture: To the extract solution, add aluminum chloride and potassium acetate (or sodium nitrite followed by aluminum chloride and sodium hydroxide, depending on the specific protocol).

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically around 415 or 510 nm).

-

Quantification: The total flavonoid content is determined from a standard curve prepared using a known concentration of a standard flavonoid, such as quercetin or epigallocatechin gallate, and is expressed as milligrams of the standard equivalent per gram of dry extract (mg QE/g or mg EGCGE/g).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol and diluted to an appropriate working concentration. The solution should have a characteristic deep purple color.

-

Reaction: Different concentrations of the fungal extract are added to the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

-

Cell Seeding: Cancer cells (e.g., RD sarcoma cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the fungal extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple-colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the extract that inhibits 50% of cell growth, is determined from a dose-response curve.

Apoptosis Detection Assays

-

Cell Treatment: Cells are treated with the fungal extract for the desired time.

-

Staining: A mixture of acridine orange and ethidium bromide is added to the cell suspension.

-

Visualization: The cells are immediately observed under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will display orange to red nuclei with condensed or fragmented chromatin, and necrotic cells will have uniformly orange to red nuclei.

-

Cell Lysis: Treated and untreated cells are harvested and lysed to release the cellular contents, including DNA.

-

DNA Extraction: The DNA is extracted from the cell lysate using methods such as phenol-chloroform extraction or commercial kits.

-

Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The DNA fragments are visualized under UV light after staining with a fluorescent dye like ethidium bromide. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs.

-

Sample Collection: The culture supernatant from treated and untreated cells is collected.

-

Griess Reagent: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Incubation: The mixture is incubated at room temperature for a short period to allow for the colorimetric reaction to occur.

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at a wavelength of around 540 nm.

-

Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.

-

Cell Lysis: Treated and untreated cells are harvested and lysed to prepare a cell lysate.

-

Reaction: The cell lysate is mixed with a reagent containing 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a yellow-colored product.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of around 412 nm.

-

Quantification: The concentration of GSH is determined from a standard curve prepared with known concentrations of GSH.

Future Directions and Conclusion

The genus Anthracophyllum represents a promising but underexplored frontier in the search for novel bioactive compounds. The potent antioxidant and cytotoxic activities of A. lateritium, coupled with the antifungal properties of A. discolor, underscore the need for further in-depth research. Future investigations should prioritize:

-

Isolation and Structure Elucidation: A critical next step is the isolation and complete structural characterization of the specific bioactive compounds responsible for the observed activities in Anthracophyllum extracts. This will enable a more precise understanding of structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds is crucial for their potential development as therapeutic agents. This includes identifying the specific caspases and Bcl-2 family proteins involved in apoptosis and investigating the impact on key inflammatory pathways such as NF-κB and MAPK.

-

Broadening the Scope of Bioactivity Screening: A systematic evaluation of extracts and isolated compounds from a wider range of Anthracophyllum species for various biological activities, including antimicrobial, anti-inflammatory, and antiviral effects, is warranted.

-

Enzymatic Potential: The ligninolytic enzymes produced by A. discolor present opportunities for biotechnological applications in bioremediation and industrial processes.

References

The Architectural Blueprint of Fungal Anthraquinones: A Technical Guide to Biosynthesis and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones represent a large and structurally diverse class of polyketide natural products synthesized by a wide array of fungi. These aromatic compounds are not only responsible for the vibrant pigmentation of many fungal species but also exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This has positioned them as promising scaffolds for drug discovery and development. Understanding the intricate biosynthetic machinery that fungi employ to construct these complex molecules is paramount for their targeted production and synthetic biology applications.

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of anthraquinones in fungi, the key enzymes involved, and the complex regulatory networks that govern their production. It is designed to be a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and pharmaceutical sciences, offering detailed experimental methodologies and quantitative data to facilitate further research and exploitation of these fascinating fungal metabolites.

Core Biosynthesis Pathway: The Polyketide Assembly Line

In fungi, the biosynthesis of anthraquinones predominantly follows the polyketide pathway, a process analogous to fatty acid synthesis but with a greater degree of structural diversification.[1][2][3] The pathway commences with the assembly of a poly-β-keto chain from simple acyl-CoA precursors, which is then subjected to a series of cyclization and modification reactions to yield the characteristic tricyclic anthraquinone core.

The foundational steps of this pathway are catalyzed by a multi-domain megaenzyme known as a non-reducing polyketide synthase (NR-PKS).[1][4] This enzyme iteratively condenses a starter unit, typically acetyl-CoA, with several extender units, most commonly malonyl-CoA, to generate a linear polyketide chain. The NR-PKS orchestrates the precise folding of this chain, leading to intramolecular aldol condensations that form the aromatic ring system.[5][6]

A key intermediate in the biosynthesis of many fungal anthraquinones is atrochrysone carboxylic acid, which is then further processed by a series of tailoring enzymes.[5] These enzymes, including decarboxylases, oxidases, and transferases, modify the initial polyketide scaffold to produce a diverse array of anthraquinone derivatives, such as the well-known compounds emodin, chrysophanol, and endocrocin.[5][7] The genes encoding the NR-PKS and these tailoring enzymes are typically found clustered together on the fungal chromosome, facilitating their co-regulation and coordinated expression.[4][7]

Key Intermediates and Products:

-

Acetyl-CoA: The primary starter unit for the polyketide chain.

-

Malonyl-CoA: The extender units used for chain elongation.

-

Poly-β-keto chain: The linear precursor assembled by the NR-PKS.

-

Atrochrysone carboxylic acid: A common early intermediate.

-

Emodin anthrone: A key precursor to emodin and other related anthraquinones.[8]

-

Emodin: A widely distributed fungal anthraquinone with various biological activities.[8]

-

Chrysophanol: Another common anthraquinone, often found alongside emodin.[9]

-

Endocrocin: An anthraquinone carboxylic acid that serves as a precursor for other derivatives.[5]

-

Skyrin: A dimeric anthraquinone formed through the oxidative coupling of emodin or chrysophanol units.[7]

Diagram of the Core Anthraquinone Biosynthesis Pathway

Caption: Generalized biosynthetic pathway of anthraquinones in fungi.

Key Enzymes in Anthraquinone Biosynthesis

The biosynthesis of anthraquinones is a multi-step process involving a suite of specialized enzymes. While extensive research has been conducted, detailed kinetic data for many of these enzymes remain to be fully elucidated.

| Enzyme Class | Specific Enzyme Example (Gene) | Function | Organism |

| Non-Reducing Polyketide Synthase (NR-PKS) | EncA | Catalyzes the formation of the polyketide backbone for endocrocin.[5] | Aspergillus fumigatus |

| PksA | Involved in the biosynthesis of the aflatoxin precursor, which shares intermediates with some anthraquinones.[10] | Aspergillus parasiticus | |

| Thioesterase | EncB | A discrete metallo-β-lactamase type thioesterase that releases the polyketide chain from EncA.[5] | Aspergillus fumigatus |

| Monooxygenase / Oxidase | EncC | A monooxygenase involved in the endocrocin biosynthetic pathway.[5] | Aspergillus fumigatus |

| HypC | An anthrone oxidase that converts norsolorinic acid anthrone to norsolorinic acid.[11][12] | Aspergillus parasiticus | |

| Reductase | ChrK | A reductase that catalyzes the reduction of the carbonyl moiety of emodin.[7] | Talaromyces islandicus |

| Dehydratase | ChrB | A dehydratase involved in the chrysophanol biosynthesis pathway.[7] | Talaromyces islandicus |

| O-Methyltransferase | GedA | An emodin-1-OH-O-methyltransferase in the geodin pathway. | Aspergillus terreus |

| Emodin-3-OH-O-methyltransferase (3-EOMT) | Converts emodin to physcion.[13] | Aspergillus terreus | |

| Cytochrome P450 | CYP-H6231 | Converts emodin to ω-hydroxyemodin.[13] | Aspergillus terreus |

Quantitative Data on Anthraquinone Production

The production of anthraquinones in fungi can be significantly influenced by culture conditions and genetic modifications. Metabolic engineering efforts have focused on enhancing the yields of desired anthraquinone compounds.

| Fungal Strain | Anthraquinone Product | Production Titer | Cultivation Conditions | Reference |

| Aspergillus flavipes HN4-13 (Wild Type) | Emodin | 76.6 ± 0.93 mg/L | Optimized fermentation medium | [14] |

| Aspergillus flavipes HN4-13 (Mutant M1440) | Emodin | 124.6 ± 4.95 mg/L | ARTP mutagenesis | [14] |

| Aspergillus flavipes HN4-13 (Mutant M1440 + 3 mM Mn²⁺) | Emodin | 178.6 ± 7.80 mg/L | Addition of Mn²⁺ to the medium | [14] |

| Aspergillus terreus (Engineered) | Physcion | 6.3 g/L | 100-liter bioreactor, fed-batch fermentation | [13] |

| Aspergillus terreus (Engineered, ΔCYP-H6231) | Physcion | ~13 mg/g mycelia | Shake-flask fermentation | [13] |

| Saccharomyces cerevisiae (Engineered) | Emodin | 528.4 ± 62.7 mg/L | 5 days of fed-batch fermentation | [13] |

| Aspergillus nidulans (Engineered) | Physcion | 64.6 mg/L | Shake-flask fermentation | [13] |

| Morinda elliptica cell culture | Anthraquinones | 0.25 g/L | Stirred-tank bioreactor, 12 days | [15] |

Regulatory Networks Governing Anthraquinone Biosynthesis

The production of anthraquinones, like many other fungal secondary metabolites, is tightly regulated at the transcriptional level. This regulation involves a hierarchical network of both pathway-specific and global regulators that respond to various environmental and developmental cues.

Pathway-Specific Transcription Factors: Many anthraquinone biosynthetic gene clusters contain one or more genes encoding transcription factors that specifically regulate the expression of the other genes within that cluster.[16][17][18] These transcription factors often belong to the Zn(II)2Cys6 binuclear cluster family and bind to specific motifs in the promoter regions of their target genes.

Global Regulators: The Velvet Complex and LaeA: A key global regulatory system in fungi is the Velvet complex, which is composed of the proteins VeA, VelB, and LaeA.[8][19][20][21] This complex plays a central role in coordinating secondary metabolism with fungal development and light responses. LaeA, a putative methyltransferase, is a master regulator of secondary metabolism and is required for the expression of numerous biosynthetic gene clusters, including those for anthraquinones.[21] In the dark, VeA and VelB form a complex that is imported into the nucleus, where it can interact with LaeA to activate the expression of secondary metabolite genes.[13][19][20] Light can inhibit the formation of this complex, thereby repressing secondary metabolism.[19][20]

Diagram of the Velvet/LaeA Regulatory Pathway

Caption: The Velvet/LaeA complex regulates anthraquinone gene expression.

Experimental Protocols

Protoplast-Mediated Transformation for Gene Knockout in Aspergillus spp.

This protocol describes a general method for creating gene knockouts in Aspergillus species using protoplast transformation, a common technique for introducing foreign DNA into filamentous fungi.[2][14]

Materials:

-

Aspergillus spores

-

SAB liquid medium

-

Protoplasting solution (e.g., Lysing enzymes from Trichoderma harzianum in an osmotic stabilizer like SMC)

-

SMC buffer (Sorbitol, MES, CaCl₂)

-

KCl/CaCl₂ wash solution

-

PEG buffer

-

Gene knockout cassette (containing a selectable marker flanked by homologous regions of the target gene)

-

Regeneration medium (e.g., Czapek-Dox agar with an osmotic stabilizer)

Procedure:

-

Spore Inoculation and Mycelial Growth: Inoculate Aspergillus spores into liquid SAB medium and incubate with shaking for 16-24 hours to obtain young, actively growing mycelia.[1]

-

Mycelial Harvest: Harvest the mycelia by filtration through sterile Miracloth and wash with an osmotic stabilizer solution.

-

Protoplast Formation: Resuspend the mycelia in a protoplasting solution containing cell wall-degrading enzymes. Incubate with gentle shaking for 2-4 hours until a sufficient number of protoplasts are released. Monitor protoplast formation microscopically.

-

Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile Miracloth or cotton wool.[2]

-

Protoplast Washing: Pellet the protoplasts by gentle centrifugation and wash them several times with an ice-cold osmotic stabilizer solution (e.g., KCl/CaCl₂) to remove the enzymes.

-

Transformation: Resuspend the protoplasts in a transformation buffer. Add the gene knockout cassette DNA and PEG buffer to facilitate DNA uptake. Incubate on ice.

-

Plating and Regeneration: Mix the transformation suspension with molten regeneration agar medium containing a selective agent and pour it onto plates. Incubate the plates until transformants appear.

-

Transformant Screening: Isolate individual colonies and screen for successful gene replacement by PCR and/or Southern blot analysis.

Workflow for Protoplast-Mediated Gene Knockout

Caption: A typical workflow for creating gene knockouts in fungi.

In Vitro Reconstitution of Non-Reducing Polyketide Synthase Activity

This protocol provides a general framework for the in vitro reconstitution of NR-PKS activity to characterize its function and identify its product.[22][23]

Materials:

-

Purified NR-PKS enzyme (heterologously expressed and purified)

-

Purified partner enzymes (e.g., thioesterase, if separate)

-

Reaction buffer (e.g., phosphate or Tris-based buffer at a suitable pH)

-

Acetyl-CoA (starter unit)

-

Malonyl-CoA (extender unit)

-

Cofactors (e.g., NADPH, if required for any reductive steps)

-

Quenching solution (e.g., acidic ethyl acetate)

-

Analytical instruments (HPLC, LC-MS)

Procedure:

-

Enzyme Expression and Purification: Heterologously express the NR-PKS gene (and any partner enzyme genes) in a suitable host, such as E. coli or Saccharomyces cerevisiae. Purify the recombinant proteins to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified NR-PKS, and any required partner enzymes.

-

Initiation of Reaction: Start the reaction by adding the substrates, acetyl-CoA and malonyl-CoA, and any necessary cofactors.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period (e.g., 4-16 hours).

-

Reaction Quenching and Product Extraction: Stop the reaction by adding a quenching solution, such as ethyl acetate acidified with acetic acid. Vortex vigorously to extract the polyketide product into the organic phase.

-

Sample Preparation: Centrifuge to separate the phases and transfer the organic layer to a new tube. Evaporate the solvent to dryness.

-

Product Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol) and analyze the product by HPLC and LC-MS to determine its structure and mass.

Conclusion

The biosynthesis of anthraquinones in fungi is a testament to the metabolic ingenuity of these organisms. The pathway, orchestrated by non-reducing polyketide synthases and a suite of tailoring enzymes, gives rise to a remarkable diversity of bioactive compounds. The intricate regulatory networks, involving both pathway-specific and global regulators like the Velvet complex and LaeA, ensure that the production of these metabolites is tightly controlled in response to environmental and developmental signals.

This technical guide has provided a comprehensive overview of the current understanding of fungal anthraquinone biosynthesis, from the core enzymatic reactions to the complex regulatory circuits. The inclusion of quantitative data and detailed experimental protocols aims to equip researchers with the knowledge and tools necessary to delve deeper into this fascinating area of natural product research. As our understanding of these pathways grows, so too will our ability to harness the power of synthetic biology to produce novel anthraquinone derivatives with enhanced therapeutic potential. The continued exploration of the fungal kingdom promises to uncover new biosynthetic pathways and novel bioactive molecules, further enriching the pharmacopeia of natural products.

References

- 1. scienceopen.com [scienceopen.com]

- 2. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 3. mdpi.com [mdpi.com]

- 4. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.igem.wiki [static.igem.wiki]

- 6. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthetic machineries of anthraquinones and bisanthraquinones in Talaromyces islandicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermophilic fungus uses anthraquinones to modulate ferrous excretion, sterol‐mediated endocytosis, and iron storage in response to cold stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HypC, the Anthrone Oxidase Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Growth and anthraquinone production of Morinda elliptica cell suspension cultures in a stirred-tank bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] VelB/VeA/LaeA Complex Coordinates Light Signal with Fungal Development and Secondary Metabolism | Semantic Scholar [semanticscholar.org]

- 22. Complete Reconstitution of a Highly-Reducing Iterative Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Complete reconstitution of a highly reducing iterative polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Vibrant Palette of Anthracophyllum archeri: A Technical Guide to its Pigments

For Immediate Release

A comprehensive technical guide detailing the chemical characterization of pigments from the fungus Anthracophyllum archeri is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the unique chemical constituents responsible for the vibrant coloration of this basidiomycete, with a focus on the key pigments diacetylatromentin and anthracophyllin. The guide summarizes the available quantitative data, outlines detailed experimental protocols for pigment extraction and analysis, and presents a logical workflow for the characterization process.

Anthracophyllum archeri, a species known for its distinctive orange to reddish-brown fruiting bodies, has been identified as a source of unique secondary metabolites. The coloration of this fungus is primarily attributed to a suite of pigments, with diacetylatromentin and the novel yellow pigment, anthracophyllin, being of significant scientific interest. This guide serves as a crucial resource for professionals seeking to understand and potentially harness these natural compounds for applications in drug discovery and development.

Key Pigments and Their Characteristics

The primary pigments identified in Anthracophyllum archeri are diacetylatromentin and anthracophyllin. These compounds belong to the broader class of fungal pigments, which are known for their diverse chemical structures and biological activities.

| Pigment | Chemical Class | Color | Key Spectroscopic Data |

| Diacetylatromentin | Terphenylquinone | Brownish | Specific data not available in the searched literature. |

| Anthracophyllin | Polyketide-derived | Yellow | Specific data not available in the searched literature. |

Caption: Summary of known pigments from Anthracophyllum archeri.

Experimental Protocols: A Workflow for Characterization

The following sections detail the methodologies for the extraction, purification, and chemical characterization of pigments from Anthracophyllum archeri. These protocols are based on established techniques for the analysis of fungal secondary metabolites.

Pigment Extraction and Purification

A systematic approach is required to isolate the pigments from the fungal fruiting bodies. The general workflow involves solvent extraction followed by chromatographic purification.

Fungal Anthraquinones: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungi are a prolific and diverse source of natural products, among which anthraquinones represent a significant class of polyketide-derived secondary metabolites. These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and regulatory pathways of fungal anthraquinones. It also details experimental protocols for their extraction, isolation, and characterization, with a focus on providing actionable information for researchers in the field.

Natural Sources and Distribution of Fungal Anthraquinones

Anthraquinones are widespread throughout the fungal kingdom, produced by various species across different genera.[1][2][3] The production and diversity of these compounds are often species-specific and can be influenced by environmental and culture conditions.[4][5][6] Key fungal genera known for producing a rich diversity of anthraquinones include Aspergillus, Penicillium, Trichoderma, and Cortinarius.[2][7][8]

Major Fungal Producers

-

Aspergillus : This genus is a rich source of a wide array of anthraquinones.[2] Species such as Aspergillus fumigatus, Aspergillus nidulans, and Aspergillus parasiticus are known to produce various anthraquinone derivatives, some of which are intermediates in the biosynthesis of mycotoxins like aflatoxin.[9][10]

-

Penicillium : Several species within this genus, including Penicillium chrysogenum (recently reclassified as P. rubens), are known producers of anthraquinones.[6][7][11] The production of these compounds can be influenced by culture conditions, such as pH.[5]

-

Trichoderma : Species like Trichoderma harzianum are well-documented producers of anthraquinones, such as chrysophanol and pachybasin.[12][13][14] These compounds are often implicated in the biocontrol activities of Trichoderma species against plant pathogens.[1][15]

-

Cortinarius : This genus of mushrooms is notable for producing a variety of brightly colored anthraquinone pigments.[16][17][18] Species such as Cortinarius sanguineus and its close relatives in the subgenus Dermocybe are particularly rich in these compounds.[19][20]

Quantitative Data on Anthraquinone Production

The yield of anthraquinones from fungal sources can vary significantly depending on the species, strain, and culture conditions. The following tables summarize some of the quantitative data available in the literature.

| Fungal Species | Anthraquinone(s) | Yield | Reference(s) |

| Trichoderma harzianum ETS 323 | Chrysophanol | 233 ± 13 mg/kg of solid cultural medium | [12][13] |

| Pachybasin | 773 ± 40 mg/kg of solid cultural medium | [12][13] | |

| Dermocybe sanguinea (Cortinarius sanguineus) | Emodin and Dermocybin | 56 g from 10.5 kg of fresh fungi | [19][20] |

| Anthraquinone carboxylic acids | 3.3 g from 10.5 kg of fresh fungi | [19][20] | |

| Aspergillus parasiticus (NOR mutants) | Norsolorinic acid | 3-4% of mycelial dry weight | [10] |

| Fungal Species | Anthraquinone(s) | Extraction Method | Yield (% w/w of crude extract) | Reference(s) |

| Cortinarius malicorius | Methanolic extract | Methanol | 21.1% | [21] |

| Cortinarius rubrophyllus | Methanolic extract | Methanol | 37.9% | [21] |

| Cortinarius sanguineus | Petroleum ether extract | Petroleum ether | 1.7% | [21] |

| Dichloromethane extract | Dichloromethane | 2.8% | [21] | |

| Methanol extract | Methanol | 36.4% | [21] |

Biosynthesis and Regulation

Biosynthetic Pathway

In fungi, anthraquinones are synthesized via the polyketide pathway.[2] This process begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold. Further modifications, such as hydroxylation, methylation, and glycosylation, lead to the vast diversity of fungal anthraquinones observed in nature. The genes responsible for these biosynthetic steps are often found clustered together in the fungal genome.[22][23][24][25]

Regulatory Signaling Pathways

The production of secondary metabolites, including anthraquinones, is tightly regulated in fungi by complex signaling networks that respond to various environmental cues such as light, nutrient availability, and temperature.[4][9][23]

A key global regulatory system involves the Velvet complex, a heterotrimeric protein complex composed of LaeA, VeA, and VelB.[26][27][28] LaeA, a nuclear methyltransferase, is a master regulator of secondary metabolism.[29][30] In the dark, VeA and VelB accumulate in the nucleus and interact with LaeA, leading to the activation of numerous secondary metabolite gene clusters, including those for anthraquinones.[22][23][28] Light can inhibit the nuclear entry of VeA, thereby disrupting the complex and repressing secondary metabolism.[28]

References

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. worldscientific.com [worldscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Engineering of the Filamentous Fungus Penicillium chrysogenum as Cell Factory for Natural Products [frontiersin.org]

- 8. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. research.rug.nl [research.rug.nl]

- 12. researchgate.net [researchgate.net]

- 13. Control of Ras-Mediated Signaling in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 21. Regulation of the Gα-cAMP/PKA signaling pathway in cellulose utilization of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | The cAMP-PKA Signaling Pathway Regulates Pathogenicity, Hyphal Growth, Appressorial Formation, Conidiation, and Stress Tolerance in Colletotrichum higginsianum [frontiersin.org]

- 25. Conserved and Divergent Functions of the cAMP/PKA Signaling Pathway in Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. VelB/VeA/LaeA complex coordinates light signal with fungal development and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 29. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 30. qNMR for profiling the production of fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ecological Significance of Fungal Anthraquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthraquinones, a large class of polyketide-derived pigments, are widely produced by various fungal species and play a crucial role in their ecological interactions. These compounds are not merely passive coloration agents but are active participants in the chemical warfare and communication that shapes fungal communities and their relationships with other organisms. This technical guide provides an in-depth exploration of the ecological roles of fungal anthraquinones, detailing their biosynthesis, their multifaceted biological activities, and the experimental methodologies used to study them. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to be a valuable resource for researchers in mycology, natural product chemistry, and drug discovery.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, which are small organic molecules not directly involved in normal growth, development, or reproduction. Instead, these compounds mediate the organism's interactions with its environment. Among the most prominent and well-studied classes of fungal secondary metabolites are the anthraquinones.[1][2][3] Characterized by their core 9,10-dioxoanthracene structure, fungal anthraquinones exhibit a remarkable diversity of chemical structures and biological activities.[4][5]

Ecologically, anthraquinones serve as key instruments in the fungal arsenal, contributing to competitive interactions, pathogenesis, and symbiosis. They can act as antimicrobial agents, deterring the growth of competing bacteria and fungi.[5][6] Some fungal anthraquinones exhibit potent insecticidal properties, protecting the fungus from predation.[3][7] Others display phytotoxic effects, aiding in plant pathogenesis, or cytotoxic activities against various cell lines, highlighting their potential for therapeutic applications.[4][5] This guide will delve into the specifics of these ecological roles, supported by quantitative data and detailed experimental approaches.

Biosynthesis of Anthraquinones in Fungi

Unlike plants, which can synthesize anthraquinones through both the shikimate and acetate-malonate pathways, fungi exclusively utilize the polyketide pathway.[1][2][8] This process is initiated by a non-reducing polyketide synthase (NR-PKS), a large, multi-domain enzyme. The biosynthesis can be summarized in the following key steps:

-

Chain Assembly: The NR-PKS catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a linear poly-β-ketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes a series of regioselective intramolecular aldol condensations and subsequent aromatization reactions to form the characteristic tricyclic anthraquinone scaffold.

-

Tailoring Modifications: Following the formation of the core structure, a variety of "tailoring" enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, introduce further chemical diversity. These modifications are crucial for the specific biological activities of the resulting anthraquinone derivatives.

The following diagram illustrates the general biosynthetic pathway of anthraquinones in fungi.

Ecological Roles and Biological Activities of Fungal Anthraquinones

Fungal anthraquinones are potent bioactive molecules that mediate a wide range of ecological interactions. Their biological activities are diverse and depend on their specific chemical structures.

Antimicrobial Activity

Many fungal anthraquinones exhibit strong antimicrobial properties, enabling the producing fungus to compete with other microorganisms in its environment. This is a critical aspect of their ecological role, particularly in nutrient-rich and microbially dense habitats like soil and decaying organic matter. The following table summarizes the minimum inhibitory concentration (MIC) values of selected fungal anthraquinones against various bacteria and fungi.

| Anthraquinone | Fungal Source | Target Organism | MIC (µg/mL) | Reference |

| Emodin | Aspergillus spp. | Pseudomonas putida | 25.0 (µM) | [5] |

| Emodin | Aspergillus spp. | Candida albicans | 11.0 | [5] |

| Tetrahydrobostrycin | Nigrospora sp. | Bacillus subtilis | 2.5 (µM) | [5] |

| Tetrahydrobostrycin | Nigrospora sp. | Bacillus cereus | 2.5 (µM) | [5] |

| Tetrahydrobostrycin | Nigrospora sp. | Escherichia coli | 6.25 (µM) | [5] |

| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone | Aspergillus versicolor | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.9 - 7.8 | [5] |

| Averufin | Aspergillus versicolor | Streptococcus pyogenes | ≤12.5 | [5] |

| Averufin | Aspergillus versicolor | Staphylococcus aureus | ≤12.5 | [5] |

| 1,3,8-Trihydroxyanthraquinone | Aspergillus spp. | Pyricularia oryzae | 128 | [4] |

| 1,3,8-Trihydroxyanthraquinone | Aspergillus spp. | Candida albicans | 128 | [4] |

Cytotoxic and Antiviral Activities

The cytotoxic properties of fungal anthraquinones are of significant interest for their potential applications in drug development, particularly in oncology. Ecologically, these activities could play a role in interactions with host organisms or in deterring predators. Some anthraquinones also exhibit antiviral activity. The table below presents the half-maximal inhibitory concentration (IC50) values for the cytotoxic and antiviral activities of several fungal anthraquinones.

| Anthraquinone | Fungal Source | Target | IC50 | Reference |

| Austrocortirubin | Nigrospora sp. | MCF-7 (human breast adenocarcinoma) | 6.3 µM | [5] |

| 7-chloro-6-O-methylaveratin | Aspergillus sp. | SF-268 (human glioblastoma) | 7.11 µM | [4] |

| 7-chloro-6-O-methylaveratin | Aspergillus sp. | MCF-7 (human breast adenocarcinoma) | 6.64 µM | [4] |

| 7-chloro-6-O-methylaveratin | Aspergillus sp. | NCI-H460 (human large-cell lung carcinoma) | 7.42 µM | [4] |

| Emodin | Aspergillus spp. | KB (oral human epidermoid carcinoma) | 0.88 µg/mL | [5] |

| Emodin | Aspergillus spp. | MCF-7 (human breast adenocarcinoma) | 2.8 µg/mL | [5] |

| Alterporriol-type anthranoid dimer | Alternaria sp. | PC-3 (human prostate cancer) | 6.4 µM | [4] |

| Alterporriol-type anthranoid dimer | Alternaria sp. | HCT-116 (human colon cancer) | 8.6 µM | [4] |

| Alterporriol-type anthranoid dimer | Alternaria sp. | Porcine reproductive and respiratory syndrome virus (PRRSV) | 39 µM | [4] |

Insecticidal and Phytotoxic Activities

Fungal anthraquinones can also act as protective agents against insect herbivores and as virulence factors in plant pathogenic fungi. These activities are crucial for the survival and propagation of the fungus in its natural environment. The following table provides quantitative data on the insecticidal and phytotoxic effects of selected fungal anthraquinones.

| Anthraquinone | Fungal Source | Target Organism | Activity Metric | Value | Reference |

| 6,8-di-O-methylbipolarin | Acremonium vitellinum | Helicoverpa armigera (Cotton bollworm) | LC50 | 0.72 mg/mL | [7] |

| Aversin | Acremonium vitellinum | Helicoverpa armigera (Cotton bollworm) | LC50 | 0.78 mg/mL | [7] |

| 6,8-di-O-methylaverufin | Acremonium vitellinum | Helicoverpa armigera (Cotton bollworm) | LC50 | 0.87 mg/mL | [7] |

| Rhein | Not specified | Helicoverpa armigera | LC50 | 606.5 ppm | [9] |

| Rhein | Not specified | Spodoptera litura | LC50 | 1192.55 ppm | [9] |

Experimental Protocols

The study of fungal anthraquinones involves a multi-step process from the cultivation of the fungus to the characterization and bioactivity testing of the isolated compounds. The following sections provide detailed methodologies for key experiments.

Fungal Cultivation and Extraction of Anthraquinones

Objective: To cultivate a fungus known to produce anthraquinones and extract the secondary metabolites.

Materials:

-

Fungal strain of interest (e.g., Aspergillus, Penicillium, Trichoderma)

-

Appropriate solid or liquid culture medium (e.g., Potato Dextrose Agar/Broth, Czapek-Dox Broth)

-

Incubator

-

Ethyl acetate or other suitable organic solvent

-

Rotary evaporator

-

Glassware (flasks, beakers, separatory funnel)

-

Filtration apparatus (e.g., cheesecloth, filter paper, vacuum filtration system)

Protocol:

-

Fungal Inoculation and Cultivation:

-

Inoculate the chosen fungal strain onto the surface of a solid agar medium in a petri dish or into a liquid broth in an Erlenmeyer flask.

-

Incubate the culture under appropriate conditions of temperature, light, and humidity for a period sufficient for secondary metabolite production (typically 1-4 weeks). For liquid cultures, incubation is often performed on a rotary shaker to ensure aeration.

-

-

Extraction from Solid Culture:

-

Cut the agar culture into small pieces and place them in a flask.

-

Add ethyl acetate to the flask to cover the agar pieces.

-

Macerate the mixture and allow it to stand for 24 hours at room temperature.

-

Filter the mixture through cheesecloth and then filter paper to separate the mycelium and agar from the solvent.

-

Repeat the extraction process with fresh solvent two more times.

-

Combine the ethyl acetate extracts.

-

-

Extraction from Liquid Culture:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction two more times.

-

Extract the mycelium separately by homogenizing it in ethyl acetate. Filter to remove the cell debris.

-

Combine all ethyl acetate extracts.

-

-

Concentration:

-

Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Dry the crude extract completely and store it at 4°C for further analysis.

-

Purification of Anthraquinones by Column Chromatography

Objective: To separate and purify individual anthraquinone compounds from the crude fungal extract.

Materials:

-

Crude fungal extract

-

Silica gel (for normal-phase chromatography) or C18-reversed-phase silica gel

-

Glass chromatography column

-

A series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol)

-

Test tubes for fraction collection

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Carefully apply the dissolved sample to the top of the packed column.

-

-

Elution:

-

Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.

-

Collect the eluate in a series of fractions in test tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting small aliquots of each fraction onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system.

-

Visualize the separated compounds on the TLC plate under a UV lamp.

-

Combine fractions that contain the same compound based on their TLC profiles.

-

-

Final Purification:

-

Concentrate the combined fractions containing the purified compound using a rotary evaporator.

-

Further purification may be necessary using techniques like preparative HPLC.

-

Bioassay for Antimicrobial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a purified anthraquinone against a specific microorganism.

Materials:

-

Purified anthraquinone compound

-

Test microorganism (bacterium or fungus)

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Micropipettes

-

Incubator

-

Microplate reader (optional)

-

Positive control (known antibiotic/antifungal)

-

Negative control (solvent vehicle, e.g., DMSO)

Protocol:

-

Preparation of Inoculum:

-

Grow the test microorganism in its appropriate broth medium to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

-

-

Serial Dilution of Anthraquinone:

-

In a 96-well plate, perform a two-fold serial dilution of the purified anthraquinone in the growth medium.

-

-

Inoculation:

-

Add a standardized inoculum of the test microorganism to each well of the microtiter plate.

-

-

Controls:

-

Include a positive control (medium with inoculum and a known antimicrobial agent).

-

Include a negative control (medium with inoculum and the solvent used to dissolve the anthraquinone).

-

Include a sterility control (medium only).

-

-

Incubation:

-

Incubate the microtiter plate at the optimal temperature for the growth of the test microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the anthraquinone that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for the discovery of bioactive fungal secondary metabolites and a conceptual representation of the ecological signaling roles of fungal anthraquinones.

Conclusion and Future Perspectives

Fungal anthraquinones are a chemically diverse and biologically active class of secondary metabolites with profound ecological significance. Their roles as antimicrobial, cytotoxic, and insecticidal agents underscore their importance in shaping microbial communities and mediating interactions with other organisms. The continued exploration of fungal biodiversity, coupled with modern analytical and screening techniques, promises the discovery of novel anthraquinones with unique biological activities. For researchers in drug development, fungal anthraquinones represent a rich and largely untapped source of lead compounds for the development of new therapeutics. A deeper understanding of their biosynthesis and ecological functions will not only advance our knowledge of fungal biology but also pave the way for the biotechnological production of these valuable compounds.

References

- 1. A new effective assay to detect antimicrobial activity of filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemical Ecology Approach to Reveal Fungal Metabolites for Arthropod Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal bioassays for environmental monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preliminary Bioactivity Screening of Anthracophyllum Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Anthracophyllum, belonging to the family Omphalotaceae, represents a compelling subject in the field of natural product research. Species within this genus of fungi have been identified as producers of a diverse array of bioactive secondary metabolites.[1][2] Preliminary screenings of extracts from various Anthracophyllum species have revealed promising antioxidant, cytotoxic, antimicrobial, and antimalarial activities, underscoring their potential as a source for novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the current state of bioactivity screening of Anthracophyllum extracts, presenting key quantitative data, detailed experimental protocols for the core assays, and visual representations of relevant workflows and pathways to support further research and development in this area.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from preliminary bioactivity screenings of Anthracophyllum extracts.

Table 1: Antioxidant and Cytotoxic Activities of Anthracophyllum lateritium Methanolic Extract

| Bioactivity Assay | Parameter | Result | Reference |

| Antioxidant Activity | |||

| DPPH Radical Scavenging | EC₅₀ | 8.00 ± 0.35 µg/mL | [3] |

| 2-deoxy-D-ribose Degradation | EC₅₀ | 83.33 ± 0.45 µg/mL | [3] |

| Total Phenolic Content | 265.15 ± 0.46 mg Gallic Acid Equivalents/g extract | [3] | |

| Total Flavonoid Content | 173.01 ± 0.35 mg Epigallocatechin Gallate Equivalents/g extract | [3] | |

| Cytotoxic Activity | |||

| MTT Assay (RD Sarcoma Cells) | EC₅₀ | 18.80 ± 4.83 µg/mL | [3] |

Table 2: Bioactivities of Compounds Isolated from Anthracophyllum sp. BCC18695

| Compound | Bioactivity Assay | Cell Line / Organism | IC₅₀ / MIC | Reference |

| Antimalarial Activity | ||||

| Aurisin A | Plasmodium falciparum K1 | 1.43 µM | [3] | |

| Aurisin K | Plasmodium falciparum K1 | 0.69 µM | [3] | |

| Antibacterial Activity | ||||

| Aurisin A | Bacillus cereus | MIC 25 µg/mL | [3] | |

| Cytotoxic Activity | ||||

| Anthracophyllic Acid | MCF-7 (Breast) | 25 µg/mL | [3] | |

| KB (Oral Epidermoid) | 25 µg/mL | [3] | ||

| NCI-H187 (Lung) | 25 µg/mL | [3] | ||

| Vero (Kidney) | >50 µg/mL | [3] | ||

| Aurisin A | MCF-7 (Breast) | 3.1 µg/mL | [3] | |

| KB (Oral Epidermoid) | 1.5 µg/mL | [3] | ||

| NCI-H187 (Lung) | 0.78 µg/mL | [3] | ||

| Vero (Kidney) | 6.25 µg/mL | [3] | ||

| Aurisin G | MCF-7 (Breast) | 6.25 µg/mL | [3] | |

| KB (Oral Epidermoid) | 6.25 µg/mL | [3] | ||

| NCI-H187 (Lung) | 1.56 µg/mL | [3] | ||

| Vero (Kidney) | 12.5 µg/mL | [3] |

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below.

Preparation of Anthracophyllum Extracts

A generalized protocol for the preparation of crude extracts from Anthracophyllum fruiting bodies is as follows:

-

Drying and Grinding: Freshly collected fruiting bodies of Anthracophyllum are air-dried or lyophilized to a constant weight. The dried material is then ground into a fine powder using a mechanical grinder.

-

Solvent Extraction: The powdered fungal material is subjected to extraction with an appropriate solvent (e.g., methanol, ethanol, ethyl acetate, or water). This can be performed using methods such as maceration, Soxhlet extraction, or ultrasonication. For instance, a methanolic extract can be prepared by soaking the powder in methanol (e.g., 1:10 w/v) for a specified period (e.g., 24-72 hours) with occasional agitation.

-

Filtration and Concentration: The resulting mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude extract.

-

Storage: The crude extract is stored at a low temperature (e.g., -20°C) until further use.

Antioxidant Activity Assays

This assay measures the ability of the extract to donate hydrogen atoms or electrons to neutralize the stable DPPH radical.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

-

Prepare a series of dilutions of the Anthracophyllum extract in methanol.

-

A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control and is prepared in the same manner as the extract.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of each extract dilution (e.g., 100 µL).

-

Add the DPPH working solution (e.g., 100 µL) to each well.

-

The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer.

-

Methanol is used as a blank.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

-

The EC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the extract concentration.

-

Cytotoxic Activity Assay

This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

-

Cell Culture:

-

Maintain the desired cancer cell line (e.g., RD sarcoma, MCF-7) in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Prepare a series of dilutions of the Anthracophyllum extract in the culture medium.

-

Replace the old medium with fresh medium containing the different concentrations of the extract. A vehicle control (medium with the solvent used to dissolve the extract) and a positive control (a known cytotoxic drug) should be included.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Calculation:

-

The percentage of cell viability is calculated as:

where A_sample is the absorbance of the cells treated with the extract, and A_control is the absorbance of the untreated cells.

-

The IC₅₀ value (the concentration of the extract that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Antimicrobial Activity Assays

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an extract against a specific microorganism.

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., Bacillus cereus) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

In a 96-well microplate, perform serial two-fold dilutions of the Anthracophyllum extract in the appropriate broth.

-

Add the standardized inoculum to each well.

-

Include a growth control (broth and inoculum without extract) and a sterility control (broth only). A known antibiotic can be used as a positive control.

-

-

Incubation:

-

Incubate the microplate at the optimal temperature for the test microorganism for 18-24 hours.

-

-

Measurement:

-

The MIC is determined as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.

-

This method is suitable for screening the antimicrobial activity of fungal cultures.

-

Preparation of Plates:

-

Prepare agar plates of a suitable medium (e.g., Mueller-Hinton agar for bacteria).

-

Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

-

-

Assay Procedure:

-